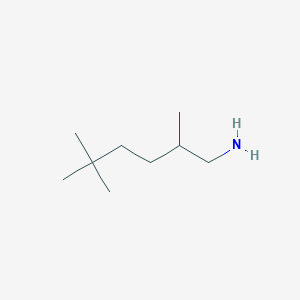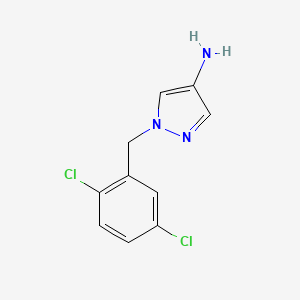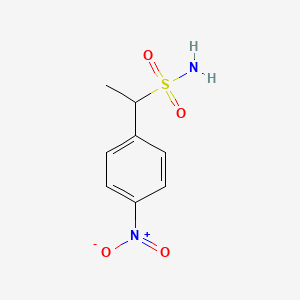
1-(4-Nitrophenyl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine under basic conditions. The reaction typically proceeds as follows:
Reagents: 4-nitrobenzenesulfonyl chloride, ethylamine, and a base such as triethylamine.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: The 4-nitrobenzenesulfonyl chloride is added to a solution of ethylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethane moiety can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Major Products:
Reduction: 1-(4-Aminophenyl)ethane-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)ethane-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes through binding to their active sites, thereby blocking substrate access. The nitrophenyl group can interact with various molecular targets, leading to changes in cellular pathways and functions.
Comparaison Avec Des Composés Similaires
2-(4-Nitrophenyl)ethane-1-sulfonamide: Similar structure but with a different position of the nitro group.
4-Nitrophenylsulfonyl chloride: A precursor used in the synthesis of various sulfonamide derivatives.
4-Nitrophenylsulfonyl tryptophan: A compound with a similar sulfonamide group but attached to a different organic moiety.
Uniqueness: 1-(4-Nitrophenyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O4S |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3,(H2,9,13,14) |
Clé InChI |
QKSSRFRRJOEJNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


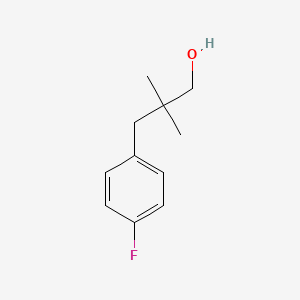
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
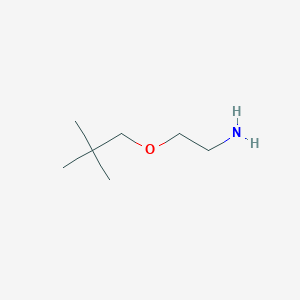


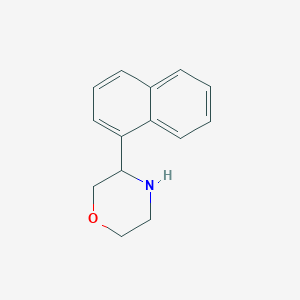

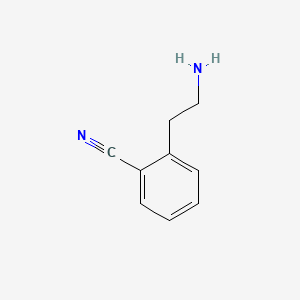

![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
